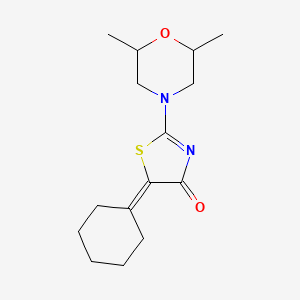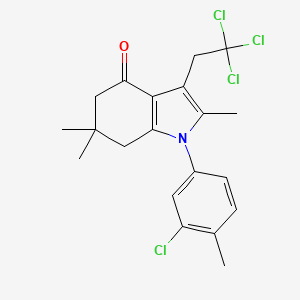
1-(3-chloro-4-methylphenyl)-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLORO-4-METHYLPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound with a unique structure that includes multiple chlorine atoms and a tetrahydroindole core
Preparation Methods
The synthesis of 1-(3-CHLORO-4-METHYLPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves several steps. One common method includes the reaction of 3-chloro-4-methylphenyl with 2,2,2-trichloroethylamine under specific conditions to form the intermediate product. This intermediate is then subjected to cyclization and further reactions to yield the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(3-CHLORO-4-METHYLPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other tetrahydroindole derivatives with different substituents. What sets 1-(3-CHLORO-4-METHYLPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE apart is its unique combination of chlorine atoms and the trichloroethyl group, which may confer distinct chemical and biological properties. Similar compounds include:
Properties
Molecular Formula |
C20H21Cl4NO |
|---|---|
Molecular Weight |
433.2 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C20H21Cl4NO/c1-11-5-6-13(7-15(11)21)25-12(2)14(8-20(22,23)24)18-16(25)9-19(3,4)10-17(18)26/h5-7H,8-10H2,1-4H3 |
InChI Key |
QNRUFLBANKREBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C3=C2CC(CC3=O)(C)C)CC(Cl)(Cl)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B11513228.png)
![Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11513234.png)
![6-Amino-3-(thiophen-2-yl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11513248.png)
![2-[(4-Methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11513249.png)
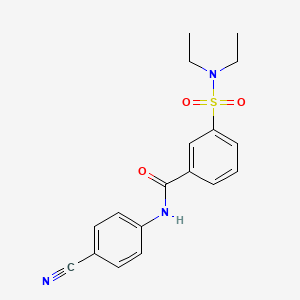
![Tetramethyl 1,1'-ethane-1,2-diylbis[4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate]](/img/structure/B11513256.png)
![1-(2,3-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11513257.png)
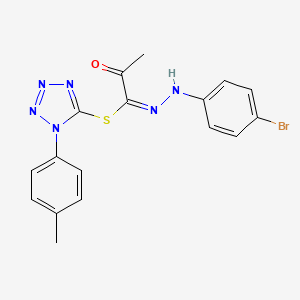
![1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11513262.png)
![1-(4-Ethoxyphenyl)-3-(pyridin-3-yl)benzo[f]quinoline](/img/structure/B11513264.png)
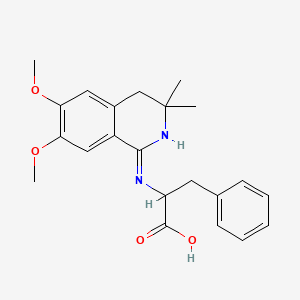
![Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11513274.png)
![5-Benzyl-3-(3-ethoxy-2-hydroxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11513278.png)
